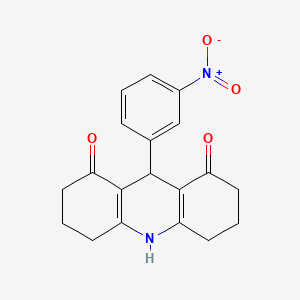

9-(3-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Übersicht

Beschreibung

“9-(3-nitrophenyl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione” is a compound that belongs to the acridinedione class of chemicals. These compounds are characterized by a partially hydrogenated acridine ring system and have been explored for various applications in chemistry and material science.

Synthesis Analysis

The synthesis of similar acridinedione derivatives typically involves complex chemical reactions. For instance, the synthesis and characterization of 9-(4-nitrophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H) acridinedione (NTHA) and its methoxyphenyl derivative have been described, demonstrating the formation of acridinedione crystals in specific orthorhombic and monoclinic space groups (Palani et al., 2005).

Molecular Structure Analysis

Molecular structure analysis of acridinediones reveals diverse conformations. The central ring in these compounds often adopts distorted boat or sofa conformations, while the outer rings display half-chair/sofa conformations. This is evident in the structures of various acridinedione derivatives, such as 3,3,6,6-tetramethyl-9-(2,4-dichlorophenyl)-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione (Shi et al., 2007).

Chemical Reactions and Properties

Acridinediones undergo various chemical reactions, forming different derivatives and exhibiting diverse chemical properties. For example, the coordination and peri-Carbon Metalation of 1-Nitro-9-[(2-aminoethyl)amino]acridines with platinum(II) have been studied, showing complex formation and tridentate coordination (Ceci et al., 1996).

Physical Properties Analysis

The physical properties of acridinediones, such as crystal structure and melting points, have been a subject of interest. Studies have focused on their lattice energetics, thermochemistry, and crystallographic characteristics (Zadykowicz et al., 2010).

Chemical Properties Analysis

The chemical properties of acridinediones are influenced by their molecular structure and the nature of their substituents. They exhibit properties like high DNA affinity due to intercalation by acridinylamino ligands and photoinduced DNA cleavage activities, as observed in certain acridinylpeptides (Karup et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis and Crystallization : This compound and its derivatives, such as 9-(4-nitrophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H) acridinedione, have been synthesized and characterized. Their crystallization in different space groups and molecular interactions have been studied, providing insights into their structural properties (Palani et al., 2005).

Crystal Structures : The crystal structures of various acridinedione derivatives have been reported, showing different conformations like sofa and boat in the central pyridine ring. These studies contribute to understanding the molecular geometry and potential applications in various fields (Palani et al., 2005).

Chemical Analysis

- High-Performance Liquid Chromatography : A method for determining acridinedione derivatives using high-performance liquid chromatography has been developed. This technique allows for the accurate and efficient analysis of these compounds, which is crucial for further research and applications (Qi, 2002).

Potential Applications

Corrosion Inhibition : Acridinedione derivatives have been synthesized and tested as corrosion inhibitors for steel in acidic environments. Their high efficiency in preventing corrosion highlights their potential application in protecting metal surfaces and structures (Singh et al., 2020).

Antimicrobial Agents : Some acridinedione derivatives have been evaluated for their antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Shanmugasundaram et al., 2022).

Laser Dye Synthesis : These compounds have been explored for their use as laser dyes, offering a new class of materials for optical applications (Shanmugasundaram et al., 1996).

Pharmacological Importance : The structural and spectroscopic analysis of hexahydroacridine-1,8(2H,5H)-dione derivatives provides insights into their pharmacological importance, including molecular docking studies to understand their inhibition properties (Kumar et al., 2020).

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of similar compounds . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a valuable area of study .

Eigenschaften

IUPAC Name |

9-(3-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-15-8-2-6-13-18(15)17(11-4-1-5-12(10-11)21(24)25)19-14(20-13)7-3-9-16(19)23/h1,4-5,10,17,20H,2-3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPOJANDYZTULW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

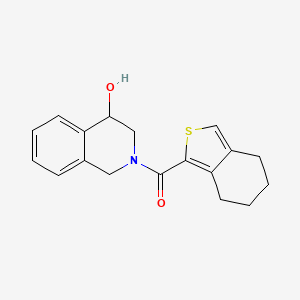

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)

![7-propyl-2-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5602645.png)

![1-ethyl-4-[5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B5602653.png)